2,5-Dioxaspiro[3.5]nonan-8-one
Description
Spiroketals are a specific class of spiro compounds characterized by two heterocyclic rings sharing a single central carbon atom, known as the spiro-carbon. wikipedia.org A defining feature of spiroketals is the presence of an oxygen atom in each ring, positioned alpha to the spiro-carbon. wikipedia.org This arrangement results in a bicyclic system where the two rings are typically orthogonal to each other, imparting a distinct three-dimensional geometry. rsc.org While the ring sizes can vary, the most commonly encountered spiroketals consist of five- and six-membered rings. wikipedia.org The inherent rigidity of the spiroketal unit makes it a valuable structural motif for controlling the conformation of larger, more flexible molecules. beilstein-journals.org
Spirocyclic scaffolds are of growing interest in medicinal chemistry and drug discovery due to their inherent three-dimensionality. nih.govacs.orgrsc.orgtandfonline.com This structural feature allows for the projection of functional groups in a well-defined spatial arrangement, which can lead to more specific interactions with biological targets like proteins. tandfonline.com The move away from planar aromatic structures towards more complex, three-dimensional molecules has spurred the development of novel synthetic methodologies for creating spirocyclic systems. nih.govacs.org The synthesis of these compounds is often challenging due to the presence of a quaternary carbon at the spiro-center, which has driven innovation in synthetic organic chemistry. tandfonline.com Furthermore, the incorporation of spirocycles can improve key physicochemical properties of molecules, such as aqueous solubility and metabolic stability, when compared to their non-spirocyclic counterparts. rsc.org
2,5-Dioxaspiro[3.5]nonan-8-one is a specific spiroketal with the molecular formula C₇H₁₀O₃. Its structure consists of a four-membered oxetane (B1205548) ring and a six-membered tetrahydropyran-4-one ring fused at a single carbon atom. The presence of the ketone functional group within the six-membered ring adds to its chemical reactivity and potential for further synthetic transformations. The unique combination of the spiroketal and a ketone functional group within a relatively small framework makes this compound a valuable building block in organic synthesis.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₀O₃ |
| IUPAC Name | This compound |
| Molecular Weight | 142.15 g/mol |
| Canonical SMILES | C1C(OCC1)=O)COC2 |
The synthesis of spiro hydrocarbons containing a cyclobutane (B1203170) ring, a structural feature related to the oxetane ring in this compound, has been a subject of investigation for many decades. Early work focused on establishing reliable methods for constructing the spiro[3.5]nonane framework. caltech.edu The development of synthetic routes to functionalized 5,8-dioxaspiro[3.5]nonane building blocks, such as carboxylic acids, alcohols, and amines, has been a more recent advancement. thieme-connect.comresearchgate.net These methods often commence from substituted oxiranes and involve key steps like ring-opening followed by cyclization to form the 1,4-dioxane (B91453) ring system. thieme-connect.comresearchgate.net The synthesis of spiroketals, in general, has evolved from simple acid-catalyzed hydrolysis of dihydroxyketals to more sophisticated methods that allow for greater stereocontrol over the spirocyclization process. wikipedia.org The development of catalytic methods, including the use of gold catalysts for alkyne-diol cycloisomerization, has provided efficient pathways to oxygenated spiroketals. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-1-2-10-7(3-6)4-9-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFDELMSAFGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1=O)COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dioxaspiro 3.5 Nonan 8 One and Derivatives
Classical Approaches to Spiroketal Formation
Classical methods for the formation of spiroketals often rely on intramolecular cyclization reactions of precursor molecules containing the necessary hydroxyl and carbonyl functionalities.
Cyclization Reactions Leading to the Dioxaspiro[3.5]nonane Framework
The most common classical approach to spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxyketone precursor. In the context of 2,5-Dioxaspiro[3.5]nonan-8-one, a hypothetical precursor would be a diketo-diol. The formation of the spiroketal is typically driven by thermodynamics, favoring the most stable anomer. The reversibility of the acid-catalyzed cyclization allows for equilibration to the thermodynamically preferred product.
A potential synthetic route could involve the preparation of a precursor molecule containing both the oxetane (B1205548) and the cyclohexane (B81311) rings in a linear form with appropriate functional groups for cyclization. For instance, a molecule with a protected hydroxymethyl group on a cyclohexane ring and a diol on a side chain could be a viable starting point. Deprotection and subsequent acid-catalyzed ketalization would then lead to the desired spirocyclic system.
Annelation Strategies for Spiro Center Construction
Annelation, the formation of a new ring onto a pre-existing one, provides another classical route to spirocycles. For this compound, this could involve the construction of the oxetane ring onto a pre-existing cyclohexanone (B45756) or vice versa.
One possible strategy is the pinacol-like rearrangement of a tertiary alcohol derived from a cyclohexanone derivative. For example, treatment of a cyclohexanone with a cyclopropyl (B3062369) Grignard reagent could yield a tertiary alcohol that, upon acid-catalyzed rearrangement, could form the spiro[3.5]nonane skeleton. Subsequent functional group manipulations would be necessary to introduce the oxygen atoms at the 2 and 5 positions and the ketone at the 8-position. jst.go.jp
Advanced Catalytic Syntheses of this compound
Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and stereoselective routes to complex molecules like this compound.
Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed, Rhodium(I)-Catalyzed)
Transition metal catalysis has emerged as a powerful tool for the synthesis of spiroketals. rsc.orgthieme-connect.com These methods often proceed under milder conditions than classical approaches and can offer greater control over stereochemistry.
Palladium-Catalyzed Reactions: Palladium catalysts are known to promote a variety of cyclization reactions. For instance, a palladium(II)-catalyzed spiroketalization of ketoallylic diols has been reported to produce vinyl-substituted spiroketals in high yields. nih.govresearchgate.net A similar strategy could be envisioned for the synthesis of a this compound precursor, where a palladium catalyst facilitates the intramolecular attack of a hydroxyl group onto an activated alkene.
A summary of potential transition metal-catalyzed approaches is presented in the table below:
| Catalyst System | Precursor Type | Reaction Type | Potential Outcome for this compound Synthesis |
| [PdCl2(MeCN)2] | Ketoallylic diol | Dehydrative cyclization | Formation of a vinyl-substituted dioxaspiro[3.5]nonane intermediate. |
| Rh(I) complexes | Enyne or diene precursors | Cycloaddition/Cycloisomerization | Construction of the spiro[3.5]nonane carbon skeleton. |
Organocatalytic and Biocatalytic Approaches
Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives, have been successfully used in asymmetric aldol (B89426) and Michael reactions, which could be key steps in the synthesis of a chiral precursor for this compound. nih.gov Enantioselective spiroketalization reactions catalyzed by chiral Brønsted acids or bifunctional organocatalysts have also been developed for other spiroketal systems and could be adapted for this target. acs.org For instance, a chiral squaramide catalyst has been used for the asymmetric spiroketalization to form aromatic thieme-connect.comacs.org spiroketals. acs.org
Biocatalysis: The use of enzymes in organic synthesis is a growing field, offering high selectivity and mild reaction conditions. While specific enzymes for the synthesis of this compound have not been identified, the biosynthesis of many natural products involves enzyme-catalyzed spiroketal formation. chemrxiv.org Future research may lead to the discovery or engineering of enzymes capable of catalyzing the formation of this specific spiroketal.
Radical-Mediated Spirocyclization Reactions
Radical cyclizations provide a powerful method for the formation of cyclic and spirocyclic systems. These reactions often proceed under neutral conditions and are tolerant of a wide range of functional groups.
A potential radical-based approach to this compound could involve the generation of a radical on a suitably functionalized acyclic precursor, followed by an intramolecular cyclization cascade to form the spirocyclic core. nih.gov For example, a photoredox-mediated radical addition/cyclization strategy has been used to construct benzannulated 6,5-spiroketal glycosides. acs.org This approach involves the generation of an acyl radical that undergoes a cascade of reactions to form the spiroketal structure. acs.org A similar strategy, starting from a precursor containing an oxetane moiety, could potentially lead to the desired this compound. Oxidative radical cyclization of spiroacetals has also been shown to be an effective method for constructing more complex bis-spiroacetals. mdpi.comnih.gov
The table below summarizes the advanced catalytic approaches:
| Catalytic Approach | Catalyst Type | Key Transformation | Potential Application for this compound |
| Transition Metal-Catalyzed | Palladium, Rhodium | Cyclization, Cycloaddition | Formation of the spirocyclic core under mild conditions. |
| Organocatalytic | Chiral Brønsted acids, Aminocatalysts | Asymmetric spiroketalization, Aldol/Michael reactions | Enantioselective synthesis of chiral precursors or the final product. |
| Biocatalytic | Enzymes (e.g., cyclases) | Stereospecific spiroketal formation | Highly selective and environmentally friendly synthesis. |
| Radical-Mediated | Photoredox catalysts, Radical initiators | Radical cyclization cascade | Formation of the spiro[3.5]nonane framework under neutral conditions. |
Stereoselective Synthesis of this compound Analogues
Stereoselective synthesis is paramount in producing specific isomers of chiral molecules. For this compound analogues, which possess complex three-dimensional structures, controlling stereochemistry is essential.
Enantioselective Methodologies for Chiral Dioxaspiroketals
The creation of enantiomerically pure dioxaspiroketals often relies on asymmetric hydrogenation and other enantioselective transformations. Catalytic asymmetric hydrogenation, in particular, is a powerful and environmentally friendly method for synthesizing chiral molecules with high atom economy. researchgate.net The key to high efficiency and enantioselectivity lies in the design of chiral catalysts. researchgate.net For instance, iridium-based catalysts with specifically designed chiral ligands have been shown to be highly effective in the asymmetric hydrogenation of various substrates, leading to the formation of chiral diols and other important intermediates. researchgate.net These catalysts create a chiral environment around the metal center, which allows for precise discrimination between the two faces of a substrate, thereby controlling the stereochemical outcome of the reaction. researchgate.net
The development of novel chiral ligands is a continuous area of research. For example, chiral spiro ligands that combine a rigid skeleton with tridentate coordination can stabilize metal catalysts, such as iridium, enhancing their activity and enantioselectivity. researchgate.net The careful tailoring of these ligands is crucial for achieving high turnover numbers and excellent stereocontrol in the synthesis of chiral pharmaceuticals and bioactive compounds. researchgate.net
Diastereoselective Control in Spirocyclic Ring Formation
Achieving diastereoselective control is crucial when forming spirocyclic systems, where two rings share a single atom. The relative orientation of the substituents on the newly formed stereocenters is determined by the reaction conditions and the nature of the starting materials. One effective strategy involves the use of chiral auxiliaries to direct the stereochemical course of a reaction. wikipedia.org For example, in the synthesis of mechanically planar chiral rotaxanes, a chiral interlocking auxiliary can be used to control the orientation of a macrocycle on an axle, leading to the formation of a single major diastereomer. nih.gov
Another approach involves diastereoselective additions of nucleophiles to chiral substrates. For instance, the synthesis of trans-2,5-disubstituted pyrrolidines has been achieved through the diastereoselective addition of Grignard reagents to chiral imines and 1,3-oxazolidines. nih.gov This method allows for the construction of specific diastereomers by controlling the approach of the nucleophile to the electrophilic center.
The table below illustrates examples of diastereoselective reactions used in the formation of cyclic compounds, highlighting the reagents, conditions, and the resulting diastereomeric ratios.
| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Diastereomeric Ratio (d.r.) |
| Cyclopropanation | Tosylhydrazone | Pd2(dba)3 | Base | Highly Diastereoselective |
| Ene Reaction | Glyoxylate ester with chiral auxiliary | Tin(IV) chloride | - | 10:1 |
| Aldol Reaction | Imide with oxazolidinone auxiliary | Lewis Acid | - | High |
This table provides illustrative examples of diastereoselective reactions and the level of control achievable.
Chiral Auxiliary and Chiral Pool Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org Oxazolidinones, popularized by David Evans, are a classic example of chiral auxiliaries that have been widely used in stereoselective transformations such as aldol reactions and alkylations. williams.edu The substituent on the oxazolidinone ring directs the approach of the electrophile, leading to a high degree of stereocontrol.
The chiral pool refers to the collection of abundant, naturally occurring chiral molecules that can be used as starting materials for the synthesis of more complex targets. nih.gov Terpenes, amino acids, and carbohydrates are common examples of chiral pool starting materials. nih.gov This strategy is highly efficient as it utilizes the inherent chirality of nature to build complex stereochemical architectures. For example, the synthesis of chiral auxiliary (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) starts from the naturally occurring amino acid (S)-proline.
| Strategy | Description | Example |
| Chiral Auxiliary | A temporary chiral group that directs the stereochemistry of a reaction. wikipedia.org | Evans Oxazolidinones for asymmetric aldol reactions. williams.edu |
| Chiral Pool | Using naturally occurring enantiopure compounds as starting materials. nih.gov | Synthesis of SAMP from (S)-proline. |
This table summarizes the key features of chiral auxiliary and chiral pool strategies in asymmetric synthesis.
Cascade and Domino Reactions for Complex Dioxaspiro[3.5]nonane Synthesis
Cascade or domino reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. iupac.org These reactions are highly efficient, atom-economical, and can rapidly generate molecular complexity from simple starting materials. iupac.orge-bookshelf.de They are defined as processes involving two or more bond-forming transformations that take place under the same reaction conditions, where the subsequent reaction occurs on the functionality generated in the previous step. iupac.org
The domino Knoevenagel-hetero-Diels-Alder reaction is a prime example, allowing for the efficient synthesis of complex heterocyclic structures. iupac.org In the context of spiro compound synthesis, asymmetric domino reactions have been developed to control the stereochemistry of the final products. unimi.it These reactions often employ organocatalysts to achieve high levels of enantioselectivity. mdpi.com The development of such cascade reactions is a significant area of research as it aligns with the principles of green chemistry by reducing waste and improving synthetic efficiency. e-bookshelf.denih.gov
Ring Modification and Rearrangement Strategies
Ring-Closing Metathesis (RCM) in Dioxaspiroketal Construction
Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org This reaction, which typically utilizes ruthenium-based catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org The driving force for the reaction is often the removal of ethylene from the reaction mixture. organic-chemistry.org
RCM is particularly valuable for constructing macrocycles and has been employed as a key step in the total synthesis of numerous natural products. nih.govgoogle.com The catalysts used in RCM are known for their tolerance of a wide variety of functional groups, making it a versatile tool in organic synthesis. organic-chemistry.org In the context of dioxaspiroketal synthesis, RCM has been successfully used to construct the spirocyclic core. For instance, a strategy for the synthesis of 2,5-dioxaspiro[3.4]octane building blocks employed an RCM reaction using a Grubbs' II catalyst to form a dihydrofuran ring, which was a key step in constructing the spirocyclic framework. nuph.edu.uaresearchgate.net
However, RCM reactions can sometimes be complicated by side reactions such as isomerization of the newly formed double bond, which is thought to be caused by the formation of ruthenium hydride species. wikipedia.orgrsc.org Researchers have investigated the use of additives to suppress these unwanted isomerizations. wikipedia.org
Applications of 2,5 Dioxaspiro 3.5 Nonan 8 One in Advanced Organic Chemistry
Role as a Synthetic Building Block for Complex Molecules
2,5-Dioxaspiro[3.5]nonan-8-one serves as a valuable synthetic building block due to the presence of two key reactive sites: the ketone functional group and the strained oxetane (B1205548) ring. The ketone allows for a wide range of classical carbonyl chemistry, including nucleophilic additions, reductions, and alpha-functionalization. The spiro-fused oxetane imparts significant three-dimensionality, a desirable trait in modern drug discovery for escaping "flatland" and exploring new chemical space. univ.kiev.ua
While literature on the specific reactions of this compound is limited, the synthesis of related spiro-oxetane structures highlights their utility. For instance, synthetic strategies used to create 2,5-dioxaspiro[3.4]octane derivatives demonstrate that such spirocyclic systems can be prepared on a multi-gram scale and subsequently converted into a variety of functionalized building blocks, including alcohols, amines, and halides. nuph.edu.uaresearchgate.netnuph.edu.ua This underscores the potential of this compound to act as a precursor for a diverse library of complex spirocyclic compounds. The synthesis of the related 2,5-dioxa-8-azaspiro[3.5]nonane framework further illustrates the interest in this class of compounds for applications in medicinal chemistry and organic synthesis. google.com
Application in Natural Product Synthesis
Spiroketals are a common structural motif found in a wide array of biologically active natural products. researchgate.net The rigid conformation and stereochemical complexity of the spiroketal unit are often crucial for the molecule's biological function.
Synthesis of Spiroketal-Containing Natural Product Cores
The 2,5-dioxaspiro[3.5]nonane core is an example of a -spiroketal system (referring to the number of atoms in each ring connected to the spiro-carbon). The construction of such spiroketal moieties is a central challenge in the total synthesis of many natural products. research.fi Synthetic chemists develop various strategies to control the stereochemistry at the spirocyclic center, which can be thermodynamically or kinetically controlled. The presence of the ketone in this compound provides a handle for further elaboration, making it a conceptually important substructure for building more complex natural product cores. The development of synthetic routes to spiroketal libraries is an active area of research, aimed at producing novel compounds for biological screening. researchgate.net
Total Synthesis of Specific Natural Products Incorporating the Dioxaspiro[3.5]nonane Motif
The total synthesis of complex natural products is a driving force for the development of new synthetic methods. nih.govnih.gov
Monensin Spiroketal: Monensin is a polyether ionophore antibiotic that contains a complex spiroketal fragment. The total synthesis of Monensin has been a landmark achievement in organic chemistry, with various strategies developed to construct its intricate architecture. york.ac.uk While these syntheses focus on creating the spiroketal unit embedded within the larger molecular framework, the reviewed literature does not indicate the use of this compound as a direct starting material or intermediate in the published convergent syntheses of the Monensin spiroketal. york.ac.uk
Secosyrin: Information regarding the total synthesis of Secosyrin and the specific use of this compound in its construction is not available in the reviewed scientific literature.
Utilization in the Design of Constrained Molecular Scaffolds
Molecular scaffolds form the core structure of a molecule, which can be decorated with various functional groups to interact with biological targets. tue.nl Spirocycles, such as this compound, are highly valued as three-dimensional (3D) scaffolds in medicinal chemistry. spirochem.com
The fusion of the oxetane and cyclohexanone (B45756) rings at a single carbon atom creates a rigid, non-planar structure. This conformational constraint reduces the molecule's entropy, which can be advantageous for binding to protein targets. spirochem.com By replacing more flexible or linear scaffolds with a rigid spirocyclic core, chemists can design molecules with well-defined shapes, leading to improved potency and selectivity. spirochem.comarxiv.org The use of scaffold-constrained generation is a computational technique that specifically designs new molecules around a desired core, highlighting the importance of having novel scaffolds available. tue.nlresearchgate.net The synthesis of spiro-oxetanes like 2,5-dioxaspiro[3.4]octanes as 3D analogs of 1,4-dioxane (B91453) is driven by their potential as promising fragments for drug discovery. nuph.edu.uaresearchgate.net
Development of Functionalized Spiroketal Linkers for Supramolecular Assemblies
Supramolecular chemistry involves the study of larger, ordered structures formed by the non-covalent association of smaller molecules. The building blocks used in these assemblies often consist of a rigid core or linker that directs the spatial orientation of the interacting components. nih.gov For example, the 1,3,5-triazine (B166579) scaffold has been widely used as a building block for constructing oligomers for molecular recognition and self-assembly. nih.govresearchgate.net
Given the defined 3D geometry of this compound, it has the potential to be developed into a functionalized linker. The ketone could be converted into other functional groups, providing attachment points for other molecules. However, based on the available scientific literature, the application of this compound or its direct derivatives as spiroketal linkers in supramolecular assemblies has not been documented.
Theoretical and Computational Studies of 2,5 Dioxaspiro 3.5 Nonan 8 One
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT Calculations)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. For 2,5-Dioxaspiro[3.5]nonan-8-one, DFT calculations could provide a wealth of information regarding its molecular orbitals, charge distribution, and spectroscopic properties.
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles for the ground state of the molecule. Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the dioxaspiro moiety and the carbonyl group would be expected to be regions of high electron density (nucleophilic), while the carbonyl carbon would be electrophilic.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be derived from quantum chemical calculations. NBO analysis provides information about charge transfer interactions between filled and vacant orbitals, which can explain the stabilization of certain conformations. For instance, in spiroketals, anomeric and stereoelectronic effects play a significant role in their stability, and NBO analysis can quantify these interactions.
Table 1: Representative Data from DFT Calculations on a Model Spiroketal System
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative for a generic spiroketal and not specific to this compound, for which specific published data is not available.
Conformational Analysis and Energy Landscapes of Dioxaspiro[3.5]nonane Systems
The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to the flexibility of the cyclohexane (B81311) ring. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. researchgate.net This information is crucial as the biological activity and reactivity of a molecule are often dependent on its conformation.
The potential energy surface (PES) of the dioxaspiro[3.5]nonane system can be explored using computational methods. nih.gov By systematically varying the dihedral angles of the cyclohexane ring, different conformations such as chair, boat, and twist-boat can be generated. The energy of each conformation is then calculated to identify the low-energy (stable) conformers.
For the cyclohexane ring in this compound, the chair conformation is expected to be the most stable. However, the presence of the spiroketal moiety can introduce steric and stereoelectronic effects that may influence the relative energies of different conformers. The anomeric effect, a stereoelectronic effect in spiroketals, generally favors conformations where a lone pair on an oxygen atom is anti-periplanar to an adjacent C-O bond. This can lead to a preference for specific chair conformations.
Computational exploration of the energy landscape can reveal the transition states connecting the stable conformers and the associated energy barriers. worktribe.comrsc.org This provides a comprehensive picture of the conformational dynamics of the molecule. plos.org
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry can be used to model chemical reactions and predict their feasibility and outcomes. For this compound, this could involve studying its synthesis, such as the spiroketalization reaction, or its subsequent reactions.
For instance, in a chiral phosphoric acid-catalyzed spiroketalization, computational studies have been used to elucidate the mechanism and the origins of enantioselectivity. nih.gov Such studies can differentiate between possible mechanisms, such as SN1-like or SN2-like pathways. nih.gov Hammett analysis of reaction kinetics, combined with computational modeling, can reveal charge accumulation in the transition state. nih.gov
Furthermore, computational studies can predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, the reactivity of the carbonyl group towards nucleophilic attack could be investigated, and the factors controlling the stereochemical outcome could be analyzed.
Theoretical Studies on Stereoselectivity in Spiroketal Synthesis
The synthesis of spiroketals often generates multiple stereoisomers due to the presence of the spirocyclic center and other stereogenic centers. mskcc.org Controlling the stereochemical outcome of spiroketal synthesis is a significant challenge in organic synthesis. mskcc.org Theoretical studies play a crucial role in understanding and predicting the stereoselectivity of these reactions.
The stereochemical outcome of spiroketalization can be under either thermodynamic or kinetic control. mskcc.org Under thermodynamic control, the most stable stereoisomer is the major product. Computational methods can be used to calculate the relative energies of all possible stereoisomers to predict the product distribution at equilibrium. These calculations must accurately account for steric and stereoelectronic effects, including the anomeric effect.
Under kinetic control, the product distribution is determined by the relative activation energies of the competing reaction pathways leading to different stereoisomers. acs.org Computational modeling of the transition states for each pathway is necessary to predict the kinetically favored product. acs.org For example, a transition state model can be proposed to explain the observed stereochemical outcome in asymmetric spiroketalization reactions. nih.gov Such models can predict the enantiomeric excess with high accuracy. nih.gov
In Silico Modeling of Molecular Interactions and Structural Features
In silico modeling encompasses a range of computational techniques used to study the interactions of a molecule with its environment, such as a solvent or a biological receptor. biotech-asia.org These methods are particularly important in drug discovery and materials science. researchgate.net
For this compound, molecular docking could be used to predict its binding mode and affinity to a specific protein target. youtube.com This involves generating a three-dimensional model of the protein's binding site and then computationally "docking" the molecule into this site in various orientations and conformations. researchgate.net A scoring function is used to estimate the binding energy for each pose, allowing for the identification of the most likely binding mode.
Molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the molecular interactions. nih.gov In an MD simulation, the movements of all atoms in the system (the molecule and its surroundings, such as water and ions) are simulated over time by solving Newton's equations of motion. This allows for the study of the conformational changes of this compound upon binding to a receptor and the detailed analysis of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
These in silico methods can provide valuable insights into the structure-activity relationship of this compound and guide the design of new derivatives with improved properties.
Future Perspectives and Emerging Research Areas for 2,5 Dioxaspiro 3.5 Nonan 8 One
Development of More Efficient and Sustainable Synthetic Routes
A primary focus for future research will be the development of more efficient and environmentally benign methods for synthesizing the 2,5-Dioxaspiro[3.5]nonan-8-one core. Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents or produce significant waste. The field is moving towards greener alternatives that offer higher atom economy, reduced energy consumption, and avoid toxic metals.
Key areas for development include:
Electrosynthesis: Anodic oxidation methods are emerging as powerful, sustainable alternatives to traditional acid-catalyzed or metal-mediated cyclizations for creating spiroketals. rsc.org Future work could adapt electrosynthetic strategies, such as the sequential Hofer-Moest decarboxylation, to construct the this compound scaffold, eliminating the need for chemical oxidants and operating under milder conditions. rsc.org
Catalytic Ring-Closing Metathesis (RCM): RCM has proven effective for constructing complex spirocyclic systems, including those containing oxetane (B1205548) rings. researchgate.netnuph.edu.ua Research into optimizing RCM catalysts, such as Grubbs' second-generation catalyst, for the specific substrate leading to this compound could provide a high-yield, scalable route. researchgate.net
Photocatalysis and Biocatalysis: The use of light-driven reactions or enzymatic transformations represents a frontier in sustainable synthesis. Developing photocatalytic cyclizations or identifying enzymes capable of stereoselectively forming the spirocyclic junction could offer highly efficient and selective pathways to the target molecule and its derivatives.
| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Potential Advantages |
|---|---|---|---|
| Spiroketalization | Strong acid catalysis (e.g., HCl), potential for degradation. rsc.orgwikipedia.org | Electrosynthesis via anodic oxidation. rsc.org | Metal-free, milder conditions, high functional group tolerance. rsc.org |
| Ring Formation | Multi-step classical organic reactions. | Catalytic Ring-Closing Metathesis (RCM). researchgate.net | High efficiency, scalability, potential for stereocontrol. researchgate.netnuph.edu.ua |
| Stereocontrol | Thermodynamic control, often favoring the most stable isomer. nih.govacs.org | Kinetic, catalyst-controlled cyclizations. acs.org | Access to less stable, non-anomeric stereoisomers with unique properties. nih.govacs.org |
Exploration of Unconventional Reactivity for Novel Transformations
Beyond improving its synthesis, future research will delve into the unconventional reactivity of the this compound system to generate novel chemical entities. The strained oxetane ring and the ketone functionality offer multiple handles for chemical manipulation.
Emerging research directions may include:
Ring-Opening Reactions: The strained four-membered oxetane ring is susceptible to nucleophilic ring-opening. This reactivity could be exploited to convert the spirocycle into more complex, non-spirocyclic structures, such as substituted tetrahydropyrans, which are common motifs in natural products.
Kinetic Spirocyclizations: Most spiroketal syntheses operate under thermodynamic control, yielding the most stable stereoisomer. nih.gov A significant area of future research involves developing kinetic cyclization methods, potentially mediated by specific Lewis acids like Ti(Oi-Pr)₄, that allow for the formation of spiroketals with retention of configuration at the anomeric carbon. acs.org This would enable access to a wider diversity of stereoisomers of this compound derivatives, each with potentially distinct biological activities.
Domino and Cascade Reactions: Designing one-pot cascade reactions that form the spirocycle and simultaneously introduce additional complexity would be a highly efficient strategy. Such processes, where a single event triggers a series of bond-forming transformations, are atom-economical and can rapidly build molecular complexity from simple starting materials.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processing is revolutionizing chemical manufacturing. researchgate.net Integrating the synthesis of this compound into automated flow chemistry platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. researchgate.netuc.pt
Future efforts in this area will likely involve:
Development of Flow-Based Multi-Step Syntheses: Modular flow chemistry systems allow for the coupling of different reactors and in-line purification steps. uc.pt A complete, automated synthesis of this compound and its derivatives could be designed, minimizing manual handling and enabling rapid production.
High-Throughput Reaction Optimization: Automated platforms, often coupled with machine learning algorithms, can rapidly screen a wide range of reaction conditions (temperature, pressure, catalysts, flow rates) to quickly identify the optimal parameters for synthesis, a process that is time-consuming in batch chemistry. researchgate.net
On-Demand Library Generation: Once a robust flow synthesis is established, it can be used to create libraries of diverse this compound analogs by systematically varying starting materials or reagents. This is particularly valuable for generating compound collections for drug discovery screening.
Expansion of Applications in Chemical Research and Development
The rigid, three-dimensional structure of spirocycles is increasingly sought after in medicinal chemistry to explore new chemical space and improve drug properties. acs.orgnih.gov Spirocycles are prevalent in natural products and have shown activity against a wide range of biological targets. nih.govmdpi.com
Future applications for this compound are expected to expand significantly:
Scaffold for Drug Discovery: The this compound core can serve as a novel, Fsp³-rich scaffold for the design of small molecule libraries. nih.gov Its defined three-dimensional shape can lead to more specific interactions with biological targets, such as G protein-coupled receptors (GPCRs) or enzymes, potentially improving selectivity and reducing off-target effects. nih.govmdpi.com
Fragment-Based Drug Design (FBDD): As a unique and relatively small molecule, it could be used as a fragment in FBDD campaigns to identify new binding interactions with proteins of therapeutic interest.
Development of Novel Materials: The rigid spirocyclic framework could be incorporated into polymers or organic materials to influence their physical properties, such as thermal stability, morphology, and optical characteristics.
| Research Area | Potential Application of this compound Derivatives | Rationale |
|---|---|---|
| Medicinal Chemistry | Scaffold for inhibitors of kinases or protein-protein interactions. mdpi.com | Rigid 3D structure allows for precise spatial arrangement of substituents to fit into target binding sites. mdpi.com |
| Agrochemicals | Development of new herbicides or insecticides. | Spiroketal motifs are found in some natural pesticides. wikipedia.org Novel scaffolds can overcome existing resistance mechanisms. |
| Materials Science | Monomers for specialty polymers or components of organic electronic materials. | The defined spirocyclic architecture can impart unique thermal, mechanical, or photochromic properties. mdpi.com |
Advanced Computational Design and Optimization of Spirocyclic Architectures
Computational chemistry is an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules and materials. spirochem.com For a novel scaffold like this compound, computational methods will be crucial for unlocking its full potential.
Future research will leverage computational tools to:
Predict Physicochemical Properties: In silico models can accurately predict properties such as solubility, lipophilicity, and metabolic stability for virtual libraries of this compound derivatives, allowing chemists to prioritize the synthesis of compounds with the most promising drug-like characteristics. nih.gov
Structure-Based Drug Design (SBDD): By modeling how different analogs of the spirocycle fit into the active site of a biological target, researchers can rationally design more potent and selective compounds. This computational pre-screening saves significant time and resources compared to empirical synthesis and testing alone. spirochem.com
Explore Conformational Space: Understanding the preferred conformations and rigidity of the spirocyclic system is key to its application. mdpi.com Computational analysis can map the conformational landscape, providing insights that guide the design of molecules with specific shapes for optimal target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
